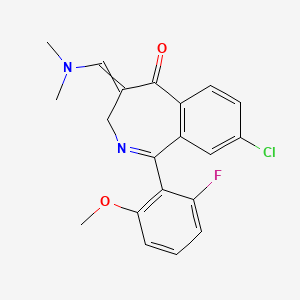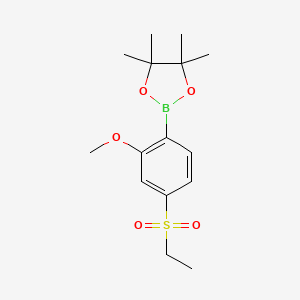![molecular formula C14H17BrN2O2 B8457975 1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate CAS No. 195190-96-6](/img/structure/B8457975.png)
1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-azabicyclo[222]octan-3-yl N-(4-bromophenyl)carbamate is a chemical compound that belongs to the class of carbamic acid esters It is characterized by the presence of a bromophenyl group and a 1-azabicyclo[222]octane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate typically involves the reaction of 4-bromophenyl isocyanate with 1-azabicyclo[2.2.2]octan-3-ol. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamate esters, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and synthetic analogs.
Biological Studies: It is used in studies investigating the interactions of carbamate esters with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate ester can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octan-3-one: This compound shares the 1-azabicyclo[2.2.2]octane core but lacks the carbamate ester and bromophenyl group.
Carbamic Acid, N-[1-(4’-fluoro[1,1’-biphenyl]-3-yl)-1-methylethyl]-, 1-azabicyclo[2.2.2]oct-3-yl Ester: This compound is similar in structure but contains a fluoro-substituted biphenyl group instead of the bromophenyl group.
Uniqueness
1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. The combination of the 1-azabicyclo[2.2.2]octane core with the carbamate ester and bromophenyl group makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
195190-96-6 |
|---|---|
Molecular Formula |
C14H17BrN2O2 |
Molecular Weight |
325.20 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C14H17BrN2O2/c15-11-1-3-12(4-2-11)16-14(18)19-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18) |
InChI Key |
SLJMPDGIEKZJAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
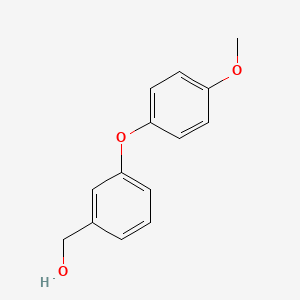

![4-[[(1-Ethylimidazol-2-yl)methyl]sulfanyl]aniline](/img/structure/B8457908.png)
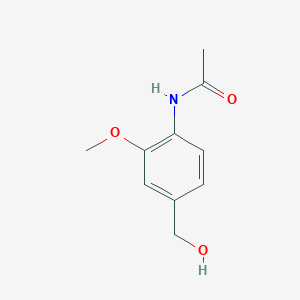
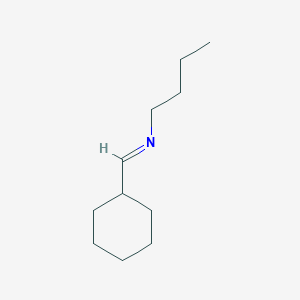
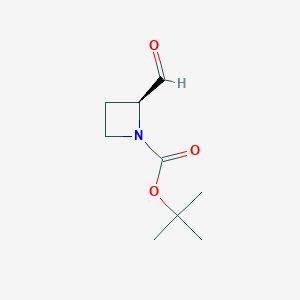


![2-(2-Oxopropyl)-1H-1lambda~6~-naphtho[2,1-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B8457952.png)

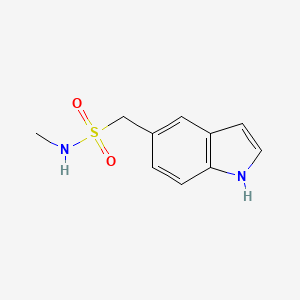
![Ethyl 4-[(5-bromopyrimidin-2-yl)oxy]cyclohexanecarboxylate](/img/structure/B8457961.png)
